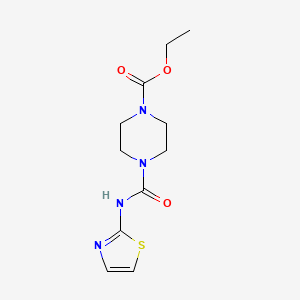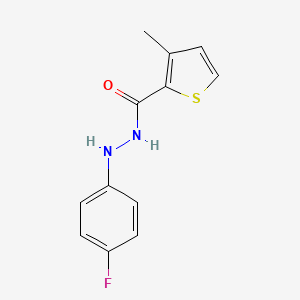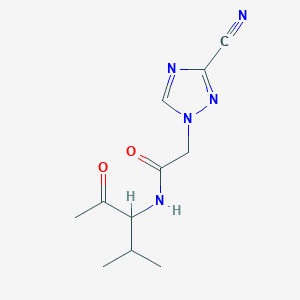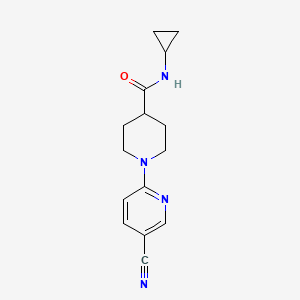
1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide (referred to as CPPC) is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. CPPC belongs to the class of piperidine carboxamides and has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of CPPC is not fully understood. However, it has been suggested that CPPC exerts its biological activity by modulating the activity of ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
CPPC has been found to modulate the activity of various ion channels and receptors, including voltage-gated sodium channels, transient receptor potential channels, and GABA receptors. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPPC for lab experiments is its high potency and selectivity. This makes it an ideal tool for studying the activity of ion channels and receptors in vitro. However, the limitations of CPPC include its poor solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on CPPC. One potential area of interest is the development of novel drugs based on the structure of CPPC for the treatment of chronic pain and other inflammatory conditions. Additionally, further studies are needed to elucidate the precise mechanism of action of CPPC and to identify its molecular targets. Finally, the development of more efficient synthesis methods for CPPC could facilitate its use in future research.
Synthesemethoden
The synthesis of CPPC involves the reaction between 5-cyanopyridine-2-carboxylic acid and cyclopropylamine, followed by the addition of 4-(dimethylamino) pyridine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain CPPC in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CPPC has been extensively studied for its potential application in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of drugs for the treatment of chronic pain, epilepsy, and other inflammatory conditions.
Eigenschaften
IUPAC Name |
1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c16-9-11-1-4-14(17-10-11)19-7-5-12(6-8-19)15(20)18-13-2-3-13/h1,4,10,12-13H,2-3,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLGUGHDRAGTEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

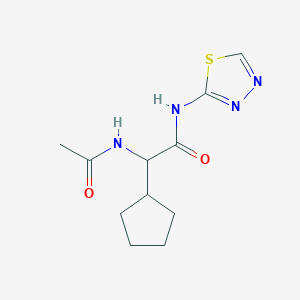
![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
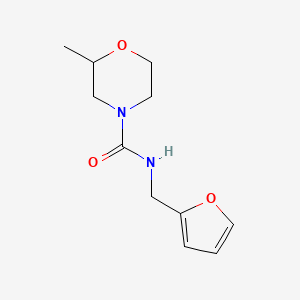
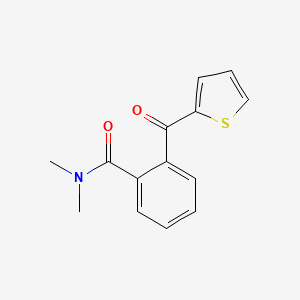
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
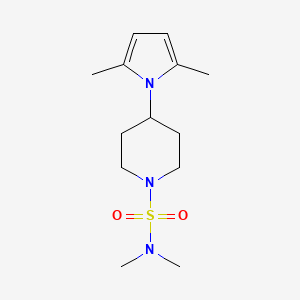
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)


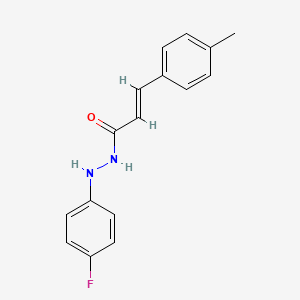
![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)
